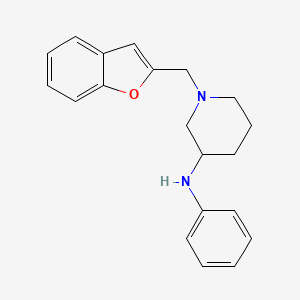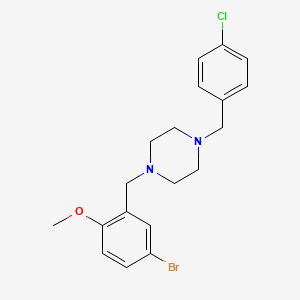![molecular formula C27H24N4O2 B6091942 2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6091942.png)
2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide, also known as BIM-23056, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of benzoxazole derivatives and has been found to have potential applications in the field of biochemistry and pharmacology.
作用机制
2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide inhibits the activity of PKC by binding to its regulatory domain. This binding prevents the activation of PKC by other signaling molecules, leading to a decrease in its activity. The inhibition of PKC activity by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to reduce inflammation in animal models by inhibiting the activity of inflammatory signaling molecules. This compound has been found to have low toxicity and high selectivity for PKC, making it a promising candidate for further research.
实验室实验的优点和局限性
The advantages of using 2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide in lab experiments include its high selectivity for PKC and low toxicity. It has been shown to have potential applications in the treatment of various diseases, including cancer and inflammation. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and the need for optimization of the dosing regimen.
未来方向
The future directions for research on 2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide include the optimization of its dosing regimen, the development of more efficient synthesis methods, and the exploration of its potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential side effects. The development of more potent and selective PKC inhibitors based on the structure of this compound is also an area of future research.
Conclusion:
In conclusion, this compound is a novel compound that has been synthesized for scientific research purposes. It has been found to have potential applications in the field of biochemistry and pharmacology, particularly in the treatment of cancer and inflammation. The compound inhibits the activity of PKC by binding to its regulatory domain, leading to a decrease in its activity. This compound has various biochemical and physiological effects and has low toxicity and high selectivity for PKC. Future research is needed to fully understand the potential applications of this compound and to develop more potent and selective PKC inhibitors based on its structure.
合成方法
The synthesis of 2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide involves the reaction of 2-amino-5-bromobenzoxazole with 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one and benzylamine in the presence of a catalyst. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
2-benzyl-N-[3-(1H-imidazol-1-yl)-1-phenylpropyl]-1,3-benzoxazole-5-carboxamide has been found to have potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of a specific enzyme called protein kinase C (PKC). PKC is involved in various cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity has been linked to the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
属性
IUPAC Name |
2-benzyl-N-(3-imidazol-1-yl-1-phenylpropyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c32-27(30-23(21-9-5-2-6-10-21)13-15-31-16-14-28-19-31)22-11-12-25-24(18-22)29-26(33-25)17-20-7-3-1-4-8-20/h1-12,14,16,18-19,23H,13,15,17H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRYVNWDSACRTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)C(=O)NC(CCN4C=CN=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-(1H-indol-2-yl)phenyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6091859.png)
![7-(3-pyridinylmethyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091883.png)

![2-[(3,4-dimethylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6091898.png)
![N-[5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B6091906.png)
![5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B6091908.png)
![O-(4-{[(4-ethoxyphenyl)amino]carbonyl}phenyl) 4-methyl-1-piperidinecarbothioate](/img/structure/B6091914.png)

![methyl 2-{[(isobutylamino)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B6091920.png)
![4-(3-hydroxyphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6091931.png)
![2-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B6091935.png)
![2-(2-pyridinylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6091938.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6091954.png)
